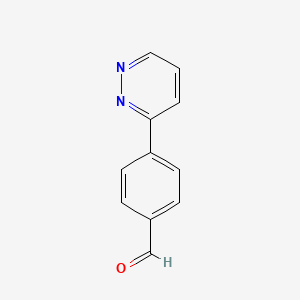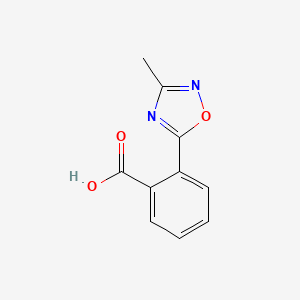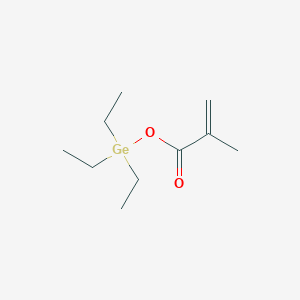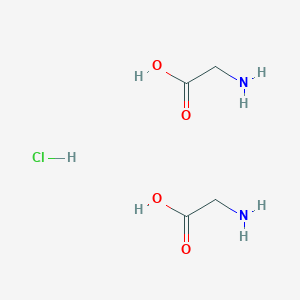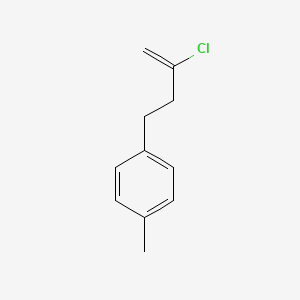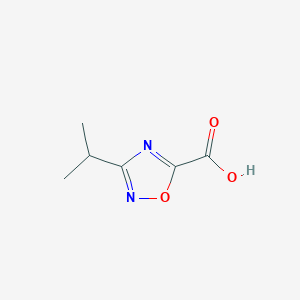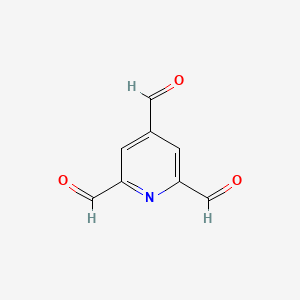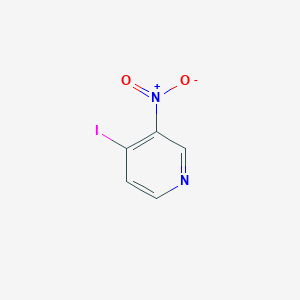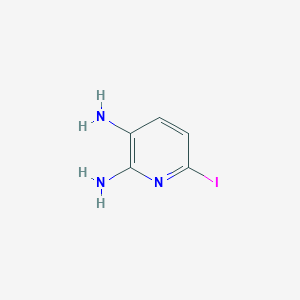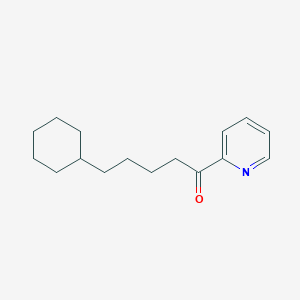
(4-Cyclohexyl)butyl 2-pyridyl ketone
Descripción general
Descripción
“(4-Cyclohexyl)butyl 2-pyridyl ketone” is a chemical compound with the molecular formula C16H23NO . It has diverse applications in scientific research.
Synthesis Analysis
This compound’s unique structure enables the synthesis of novel pharmaceuticals, catalysts, and materials for advanced technologies.Molecular Structure Analysis
The molecular structure of “(4-Cyclohexyl)butyl 2-pyridyl ketone” consists of 16 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . The average mass is 245.360 Da, and the monoisotopic mass is 245.177963 Da .Aplicaciones Científicas De Investigación
Synthesis of 2-Pyridyl Ketone Library
2-Pyridyl ketones, including “(4-Cyclohexyl)butyl 2-pyridyl ketone”, are widely used in bioactive molecules and natural products . They are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported .
Asymmetric Catalysis
2-Pyridyl ketones are employed as precursors for chiral 2-pyridine alky/aryl alcohols . These alcohols are used in asymmetric catalysis, a process that produces a compound with a particular stereochemistry from certain reactants .
Synthesis of Bioactive Molecules
2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry . They are used in the synthesis of bioactive molecules, including grossularines, potent antitumor agents, and COX-2 selective inhibitors .
Synthesis of Natural Products
2-Pyridyl ketones are widely used in the synthesis of natural products . These natural products have various applications in different fields, including pharmaceuticals, food, and cosmetics.
Schiff Base Ruthenium Metal Complexes
Ruthenium metal-based complexes and Schiff base ligands are rapidly becoming conventionally considered for biological applications . “(4-Cyclohexyl)butyl 2-pyridyl ketone” can potentially be used in the synthesis of these complexes .
Biological Applications
Ruthenium metal-based complexes and Schiff base ligands, which can be synthesized using “(4-Cyclohexyl)butyl 2-pyridyl ketone”, are used in various biological applications . These applications include antioxidant, anticancer, and antimicrobial activities .
Functional Materials
“(4-Cyclohexyl)butyl 2-pyridyl ketone” can be used in the synthesis of functional materials . These materials have various applications in different fields, including electronics, energy, and environmental science .
Sensors and Dyes
Ruthenium metal-based complexes and Schiff base ligands, which can be synthesized using “(4-Cyclohexyl)butyl 2-pyridyl ketone”, are used in sensors and as pigments for dyes . These sensors can be used in various fields, including environmental monitoring, medical diagnostics, and industrial process control .
Propiedades
IUPAC Name |
5-cyclohexyl-1-pyridin-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-16(15-11-6-7-13-17-15)12-5-4-10-14-8-2-1-3-9-14/h6-7,11,13-14H,1-5,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPNNIFZKKXNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641992 | |
| Record name | 5-Cyclohexyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-64-1 | |
| Record name | 5-Cyclohexyl-1-(2-pyridinyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclohexyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



